2,4'-Dimethoxy-biphenyl-4-acetic acid is a chemical compound with the molecular formula and a molecular weight of approximately 272.3 g/mol. This compound is classified as an aromatic carboxylic acid due to the presence of a carboxylic acid functional group attached to a biphenyl structure. The compound is identified by its CAS number 296777-84-9 and has been noted for its potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis .
The synthesis of 2,4'-Dimethoxy-biphenyl-4-acetic acid typically involves the following methods:
Technical details regarding conditions (temperature, pressure, and reaction time) are crucial for optimizing yield and purity but are often proprietary or vary based on laboratory practices .
The molecular structure of 2,4'-Dimethoxy-biphenyl-4-acetic acid features:
The structural representation can be denoted using SMILES notation as COC1=CC=C(C2=CC=C(CC(=O)O)C=C2OC)C=C1
, which reflects its complex connectivity .
The chemical behavior of 2,4'-Dimethoxy-biphenyl-4-acetic acid can be characterized by several key reactions:
These reactions highlight the versatility of 2,4'-Dimethoxy-biphenyl-4-acetic acid in organic synthesis and its potential utility in creating more complex molecules .
The mechanism of action for compounds like 2,4'-Dimethoxy-biphenyl-4-acetic acid often involves:
Detailed studies are required to elucidate specific pathways and interactions within biological systems .
Key physical and chemical properties of 2,4'-Dimethoxy-biphenyl-4-acetic acid include:
2,4'-Dimethoxy-biphenyl-4-acetic acid has potential applications in several scientific fields:
Further research is necessary to fully explore its capabilities and establish protocols for safe handling and application in laboratory settings .
CAS No.: 21420-58-6
CAS No.: 12445-20-4
CAS No.: 14021-23-9
CAS No.: 1335-26-8
CAS No.: 207740-41-8